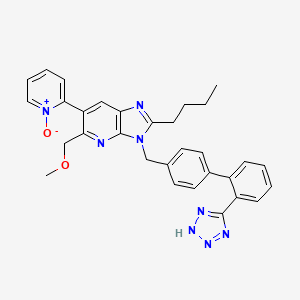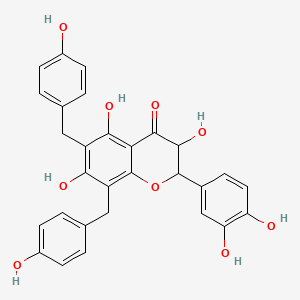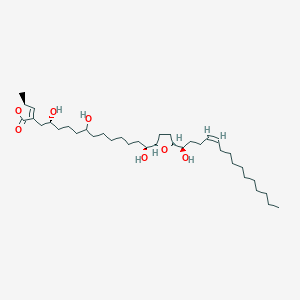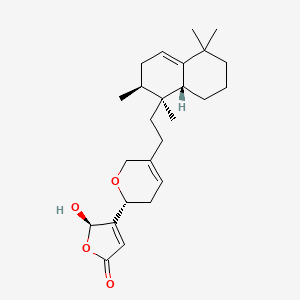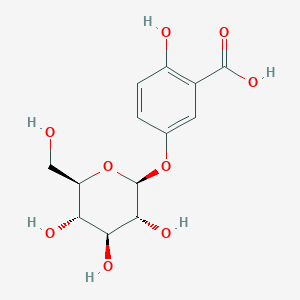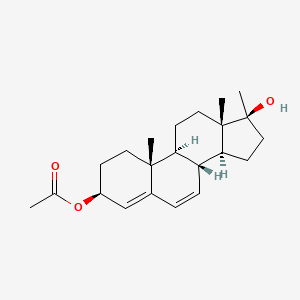
17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate is a steroid ester.
Scientific Research Applications
Novel Steroidal CYP17 Inhibitors and Antiandrogens
A study by Handratta et al. (2005) on steroidal C-17 heteroaryl compounds, including derivatives related to 17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate, demonstrated potent inhibition of human CYP17 enzyme and antagonism of androgen receptors. These compounds were effective in inhibiting the growth of prostate cancer cells, making them potential candidates for prostate cancer treatment (Handratta et al., 2005).
Antiprogestational Agents
A study by Grunwell et al. (1976) reported on 7-alkyl steroidal ketones, related to the steroidal structure of 17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate, which showed significant anti-implantational and antidecidual activities. These effects were associated with their anti-hormonal properties, highlighting a potential role in reproductive health (Grunwell et al., 1976).
Functionalization of Steroid Nucleus
Musumeci et al. (2004) investigated the functionalization of the A and B rings of the steroid nucleus, using compounds including cholesta-4,6-dien-3beta-ol 3-acetate, structurally similar to 17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate. This research adds to the understanding of steroid chemistry and potential pharmaceutical applications (Musumeci et al., 2004).
Role in Cytochrome P45017α Inhibition
Jarman et al. (1998) studied the inhibition of human cytochrome P45017α by abiraterone and related steroidal inhibitors, providing insights into the role of the 16,17-double bond, a feature present in 17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate. This research has implications for the development of new drugs targeting prostate cancer and other diseases (Jarman et al., 1998).
Hydroboration of Steroidal trans-Dienes
Research by Boynton et al. (1998) on the hydroboration of steroidal trans-dienes, including compounds structurally similar to 17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate, contributes to the understanding of steroidal chemistry and potential applications in drug synthesis and modification (Boynton et al., 1998).
properties
Product Name |
17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-14(23)25-16-7-10-20(2)15(13-16)5-6-17-18(20)8-11-21(3)19(17)9-12-22(21,4)24/h5-6,13,16-19,24H,7-12H2,1-4H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
CGBFTMGKAPXWPF-YRCTWBNTSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=CC2=C1)CC[C@]4(C)O)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C=CC2=C1)CCC4(C)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C=CC2=C1)CCC4(C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)
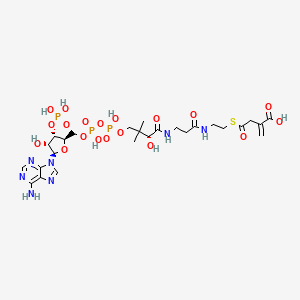
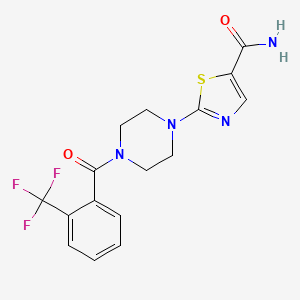

![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247132.png)
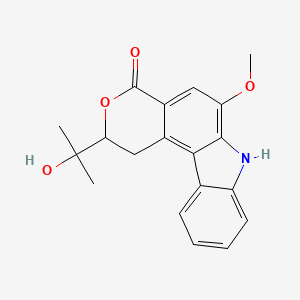
![3-O-[alpha-L-arabinopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl oleanolic acid](/img/structure/B1247134.png)
